5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
The compound “5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a type of organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility, and they are commonly used in transformations such as Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted with a fluorine atom, a chlorine atom, and a complex boron-containing group .Chemical Reactions Analysis
As an organoboron compound, this molecule could potentially participate in various types of chemical reactions. One of the most common reactions involving organoboron compounds is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Organoboron compounds are generally stable and can be stored under normal conditions .Scientific Research Applications
Organic Synthesis
This compound is a valuable building block in organic synthesis . It’s often used in the preparation of various organic compounds, especially in the field of life sciences .
Suzuki-Miyaura Coupling
The boronic ester moiety of this compound makes it a suitable candidate for Suzuki-Miyaura coupling , a popular method for forming carbon-carbon bonds in organic synthesis.
Protodeboronation
The compound can undergo protodeboronation, a process that involves the removal of the boron moiety . This process is particularly useful when the boron moiety needs to be removed at the end of a sequence.
Anti-Markovnikov Hydromethylation
In combination with a Matteson–CH2–homologation, this compound can be used for formal anti-Markovnikov alkene hydromethylation , a valuable transformation in organic chemistry.
Synthesis of DYRK1A Inhibitors
The compound has been employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . DYRK1A is a protein kinase implicated in several diseases, including cancer and Down syndrome.
Synthesis of Bioactive Molecules
The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are bioactive molecules with potential therapeutic applications.
Pharmaceutical Applications
The compound is used in the pharmaceutical industry for the synthesis of various drugs . Its unique structure allows for the creation of complex molecules with specific biological activities.
Agrochemical Applications
In the agrochemical industry, the compound is used to synthesize various pesticides and herbicides . Its boronic ester moiety can interact with various biological targets, making it a valuable tool in the development of new agrochemicals.
Mechanism of Action
Safety and Hazards
Future Directions
The field of organoboron chemistry is a rapidly growing area of research with many potential applications in pharmaceuticals, agrochemicals, and materials science. Future research will likely continue to explore new synthetic methods, novel structures, and innovative applications of organoboron compounds .
properties
IUPAC Name |
5-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHNCAMAHMVBTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694508 |
Source
|
Record name | 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1310383-58-4 |
Source
|
Record name | 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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